molecular formula C9H7ClN2OS B2382260 (2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one CAS No. 21262-23-7

(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B2382260
CAS No.: 21262-23-7
M. Wt: 226.68
InChI Key: XLOJRPBYFPIFAA-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring with a 4-chlorophenyl group and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloroaniline with thioglycolic acid, followed by cyclization with formaldehyde. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one
  • (2Z)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
  • (2Z)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOJRPBYFPIFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC=C(C=C2)Cl)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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